Lipophilicity Differentiation: XLogP3-AA Comparison with Furan and Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 4.1, which is substantially higher than that of its closest commercially available analogs. The furan analog (E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide (CAS 2034997-17-4) has an XLogP3-AA of 2.5, while N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide (CAS 2034555-68-3) has an XLogP3-AA of 3.4 [1]. This logP elevation is attributable to the ortho-chlorophenyl substitution on the acrylamide, which introduces both a hydrophobic chlorine atom and an extended aromatic π-surface absent in the heteroaromatic furan and saturated benzamide comparators.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Furan analog (CAS 2034997-17-4): XLogP3-AA = 2.5; 2-Methylbenzamide analog (CAS 2034555-68-3): XLogP3-AA = 3.4 |
| Quantified Difference | ΔXLogP3-AA = +1.6 vs. furan analog; +0.7 vs. 2-methylbenzamide analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2021.05.07) [1] |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and non-specific protein binding, making this compound a more suitable candidate for intracellular target engagement or CNS-penetrant screening cascades compared to its lower-logP analogs.
- [1] PubChem Compound Summaries for CID 119104102, CID 121021259, and CID 119104092. National Center for Biotechnology Information. Computed XLogP3-AA values (accessed 2026-04-29). View Source
